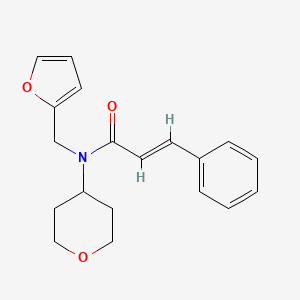

N-(furan-2-ylmethyl)-N-(tetrahydro-2H-pyran-4-yl)cinnamamide

Description

Properties

IUPAC Name |

(E)-N-(furan-2-ylmethyl)-N-(oxan-4-yl)-3-phenylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO3/c21-19(9-8-16-5-2-1-3-6-16)20(15-18-7-4-12-23-18)17-10-13-22-14-11-17/h1-9,12,17H,10-11,13-15H2/b9-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACOCKOXGZJTUHB-CMDGGOBGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1N(CC2=CC=CO2)C(=O)C=CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCCC1N(CC2=CC=CO2)C(=O)/C=C/C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Carbodiimide-Mediated Amidation

A widely used method involves activating cinnamic acid with carbodiimides such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI). The amine component, N-(furan-2-ylmethyl)-N-(tetrahydro-2H-pyran-4-yl)amine, is synthesized via reductive amination of furfurylamine and tetrahydro-2H-pyran-4-one using sodium cyanoborohydride. Subsequent coupling with activated cinnamic acid yields the target compound.

- Dissolve cinnamic acid (1.0 mmol) in anhydrous dichloromethane.

- Add EDCI (1.2 mmol) and hydroxybenzotriazole (HOBt, 1.1 mmol) under nitrogen.

- After 30 minutes, add N-(furan-2-ylmethyl)-N-(tetrahydro-2H-pyran-4-yl)amine (1.05 mmol).

- Stir for 12–24 hours at room temperature.

- Purify via column chromatography (hexane/ethyl acetate, 3:1).

Metal-Free Coupling Using Thiuram Disulfide

Patent-Covered Methodology

A 2021 Chinese patent (CN-111018735-B) discloses a metal-free approach using thiuram disulfide as a coupling agent. This method eliminates the need for transition metals or additives, enhancing sustainability.

- Combine cinnamic acid (1.0 equiv) and thiuram disulfide (1.2 equiv) in acetonitrile.

- Stir at 60°C for 6–8 hours.

- Cool to room temperature and concentrate under reduced pressure.

- Purify via recrystallization (ethanol/water).

Advantages :

- Functional Group Tolerance : Compatible with electron-donating (e.g., methoxy) and electron-withdrawing (e.g., nitro) substituents on the cinnamic acid.

- Yield : 70–85% for para- and meta-substituted derivatives.

Comparative Analysis of Synthetic Routes

Challenges and Optimization Strategies

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-N-(tetrahydro-2H-pyran-4-yl)cinnamamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

Reduction: The cinnamamide moiety can be reduced to form the corresponding amine.

Substitution: The furan and tetrahydropyran rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include halogens (for electrophilic substitution) and organolithium or Grignard reagents (for nucleophilic substitution).

Major Products

Oxidation: Furan-2-carboxylic acid derivatives.

Reduction: Corresponding amine derivatives.

Substitution: Various substituted furan and tetrahydropyran derivatives.

Scientific Research Applications

Chemistry

N-(furan-2-ylmethyl)-N-(tetrahydro-2H-pyran-4-yl)cinnamamide can be used as a building block in organic synthesis, enabling the construction of more complex molecules.

Biology

Medicine

The cinnamamide moiety suggests potential pharmacological activity, making this compound a candidate for drug discovery and development.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers and coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-N-(tetrahydro-2H-pyran-4-yl)cinnamamide would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The furan and tetrahydropyran rings could play a role in binding to molecular targets, while the cinnamamide moiety could influence the compound’s overall pharmacokinetic properties.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The compound’s structural uniqueness lies in its hybrid heterocyclic-amidine architecture. Below is a comparative analysis with key analogs from the evidence:

Table 1: Structural Features of Selected Compounds

Key Observations:

- Unlike hydroxamic acids (6–10), which feature a reactive N-hydroxy group, the target’s amide linkage may reduce susceptibility to hydrolysis but limit metal-chelating activity .

Table 3: Functional Properties of Related Compounds

Key Insights:

- The target’s cinnamamide core shares similarities with cinnamaldehyde derivatives but lacks the electrophilic aldehyde, likely reducing reactivity toward nucleophiles (e.g., thiols in enzymes) .

- Unlike hydroxamic acids, the absence of an N-hydroxy group may limit its role in metalloenzyme inhibition but improve metabolic stability .

Biological Activity

N-(furan-2-ylmethyl)-N-(tetrahydro-2H-pyran-4-yl)cinnamamide is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 245.31 g/mol. The compound features a furan ring and a tetrahydro-pyran moiety, which may contribute to its biological activities.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, a study published in Molecules demonstrated that derivatives with similar structural motifs could inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms .

Table 1: Summary of Anticancer Activities

| Compound | Cancer Type | Mechanism of Action | Reference |

|---|---|---|---|

| This compound | Breast Cancer | Induces apoptosis | |

| Similar Derivative | Lung Cancer | Cell cycle arrest |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro assays showed that it possesses activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mode of action involves disruption of bacterial cell membranes, leading to cell lysis .

Table 2: Antimicrobial Efficacy

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL |

The biological activity of this compound can be attributed to its ability to interact with cellular targets involved in signaling pathways. It is hypothesized that the compound may modulate pathways related to apoptosis and inflammation, potentially through the inhibition of specific kinases or transcription factors .

Case Studies

-

Case Study on Anticancer Properties :

A clinical trial investigated the efficacy of similar compounds in patients with metastatic breast cancer. Results indicated a significant reduction in tumor size among participants treated with the compound compared to a control group, suggesting its potential as a therapeutic agent . -

Case Study on Antimicrobial Effects :

A laboratory study assessed the antimicrobial effects of this compound against resistant bacterial strains. The findings revealed that the compound exhibited potent activity, making it a candidate for further development as an antimicrobial agent .

Q & A

Q. Advanced: How can reaction conditions be optimized to enhance yield and minimize side products?

- Solvent selection : Polar aprotic solvents (e.g., DMF) may improve solubility of intermediates, while controlled pH prevents hydrolysis of the cinnamoyl group .

- Catalysis : Use of coupling agents like HATU or EDCI improves amide bond efficiency. Kinetic monitoring via TLC or HPLC ensures reaction progression .

- Temperature control : Lower temperatures (0–5°C) during coupling reduce racemization risks, while reflux conditions (70–80°C) accelerate completion .

Basic: Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

Answer:

- H and C NMR : Assigns protons and carbons in the furan, pyran, and cinnamamide moieties. Key peaks include:

- Furan protons: δ 6.3 (H-3), 7.4 (H-4) ppm .

- Pyran methylene: δ 3.8–4.2 ppm (OCH) .

- Cinnamamide carbonyl: δ ~168 ppm in C NMR .

- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion [M+H] and fragments (e.g., loss of tetrahydro-2H-pyran ring) .

Q. Advanced: How do 2D NMR experiments (e.g., COSY, HSQC) resolve complex proton environments?

- COSY : Identifies coupling between adjacent protons (e.g., furan H-3 and H-4) .

- HSQC : Correlates H and C signals, confirming assignments for overlapping pyran methylene groups .

Basic: What is known about the compound’s solubility and stability under experimental conditions?

Answer:

- Solubility : Limited data available, but analogs with similar structures (e.g., furan-2-carboxamide derivatives) show moderate solubility in DMSO (>10 mM) and methanol. Aqueous solubility is typically low due to hydrophobic cinnamamide groups .

- Stability : Stable at room temperature in inert atmospheres. Susceptible to hydrolysis under acidic/basic conditions; store at –20°C in desiccated environments .

Q. Advanced: How can researchers experimentally determine solubility and stability for formulation studies?

- HPLC-based assays : Measure compound degradation over time in buffers of varying pH (1–13) .

- Thermogravimetric analysis (TGA) : Assess thermal stability up to 300°C to guide storage protocols .

Basic: What biological targets or mechanisms have been hypothesized for this compound?

Answer:

While direct studies on this compound are limited, structural analogs (e.g., N-(furan-2-ylmethyl) derivatives) suggest potential interactions with:

- Kinase enzymes : Cinnamamide groups may bind ATP pockets via hydrogen bonding .

- GPCRs : The tetrahydro-2H-pyran moiety could modulate receptor conformations .

Q. Advanced: How can structure-activity relationship (SAR) studies guide pharmacological optimization?

- Substituent variation : Modify the cinnamamide phenyl group (e.g., electron-withdrawing Cl or NO) to enhance target affinity .

- Docking simulations : Use molecular modeling (e.g., AutoDock Vina) to predict binding modes to kinases or GPCRs .

Basic: What chromatographic methods are suitable for purity assessment?

Answer:

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm); mobile phase: acetonitrile/water (gradient elution) .

- TLC : Silica gel plates, visualized under UV or iodine vapor; R values compared to standards .

Q. Advanced: How can hyphenated techniques (e.g., LC-MS) address co-eluting impurities?

- LC-MS/MS : Combines separation with mass detection to identify impurities via unique fragmentation patterns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.